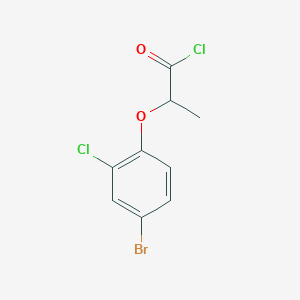

2-(4-Bromo-2-chlorophenoxy)propanoyl chloride

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chlorophenoxy)propanoyl chloride typically involves the reaction of 4-bromo-2-chlorophenol with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chlorophenoxy)propanoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with the use of water or aqueous solutions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Hydrolysis Product: The primary product of hydrolysis is 2-(4-Bromo-2-chlorophenoxy)propanoic acid.

Scientific Research Applications

2-(4-Bromo-2-chlorophenoxy)propanoyl chloride has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

Medicine: Research involving this compound can lead to the development of new pharmaceuticals and therapeutic agents.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenoxy)propanoyl chloride involves its reactivity with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Bromo-2-chlorophenoxy)acetic acid

- 2-(4-Bromo-2-chlorophenoxy)ethanol

- 2-(4-Bromo-2-chlorophenoxy)propanoic acid

Uniqueness

2-(4-Bromo-2-chlorophenoxy)propanoyl chloride is unique due to its specific reactivity and the presence of both bromine and chlorine atoms, which confer distinct chemical properties. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

2-(4-Bromo-2-chlorophenoxy)propanoyl chloride is a synthetic organic compound notable for its diverse biological activities and applications in medicinal chemistry. Its unique structure, characterized by the presence of bromine and chlorine atoms, allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

This compound is primarily known for its reactivity in chemical synthesis, particularly in substitution reactions where the chlorine atom can be replaced by nucleophiles such as amines or alcohols. Hydrolysis can also occur, leading to the formation of 2-(4-Bromo-2-chlorophenoxy)propanoic acid.

| Property | Description |

|---|---|

| Molecular Formula | C10H8BrClO2 |

| Molecular Weight | 277.53 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like dichloromethane |

Biological Activity

The biological activity of this compound has been investigated in various contexts:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that derivatives of phenoxy compounds often display significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Investigations into the anticancer properties of related compounds suggest potential therapeutic applications. For instance, certain phenoxy derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may also possess similar properties due to its structural analogies with known anticancer agents .

The mechanism of action involves interactions with specific enzymes and proteins within biological systems. The compound's ability to undergo nucleophilic substitution allows it to modify protein structures, potentially inhibiting or enhancing their activity. This property is particularly relevant in drug design where targeted modulation of enzyme function is desired .

Case Studies and Research Findings

- Enzyme Interaction Studies : A study examined how this compound interacts with various cytochrome P450 enzymes, which are crucial for drug metabolism. Kinetic analyses revealed that specific CYPs could metabolize the compound, suggesting that its biological effects may be mediated through metabolic pathways involving these enzymes .

- Antimicrobial Testing : In vitro studies assessed the antimicrobial efficacy of derivatives related to this compound against bacterial strains. Results indicated significant inhibition zones, supporting its potential use as an antimicrobial agent .

- Cytotoxicity Assessments : Research involving cancer cell lines demonstrated that compounds with similar phenoxy structures could induce apoptosis in malignant cells. This suggests that this compound may also exhibit cytotoxic properties worthy of further investigation .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Properties

IUPAC Name |

2-(4-bromo-2-chlorophenoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2O2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUKKTDKFVCCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101250796 | |

| Record name | 2-(4-Bromo-2-chlorophenoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101250796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160257-26-0 | |

| Record name | 2-(4-Bromo-2-chlorophenoxy)propanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromo-2-chlorophenoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101250796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.